

Technical Support Center: Thimerosal Interaction with Rubber and Plastic Containers

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Compound of Interest

Compound Name: *Thimerosal*

Cat. No.: *B151700*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **thimerosal**-containing solutions in rubber-stopped vials and plastic containers.

Frequently Asked Questions (FAQs)

Q1: What is **thimerosal** and why is it used in pharmaceutical products?

Thimerosal is an organomercury compound that has been used as an antimicrobial preservative in multi-dose vials of vaccines and other biological and drug products since the 1930s.[1][2][3] Its primary function is to prevent the growth of harmful bacteria and fungi that could be introduced through repeated needle punctures of a multi-dose vial.[2][3]

Q2: What are the main concerns regarding the interaction of **thimerosal** with rubber and plastic containers?

The primary concerns are the loss of **thimerosal** concentration and the potential for contamination of the product with leachables from the container materials. **Thimerosal** can be adsorbed by both plastic and rubber materials, leading to a decrease in its effective concentration as a preservative.[4] Additionally, components from rubber stoppers can leach into the drug product, potentially interacting with **thimerosal** or affecting the product's stability and safety.[4][5]

Q3: What types of plastic are known to interact with **thimerosal**?

Polyethylene, particularly low-density polyethylene (LDPE), is known to interact with **thimerosal**.^[4] Studies have shown that **thimerosal** can be sorbed onto plastic containers, and the gas permeability of materials like LDPE can accelerate its degradation.^[6]

Q4: How do rubber stoppers interact with **thimerosal**?

Thimerosal can be strongly adsorbed by both treated and untreated rubber stoppers.^[4] Furthermore, various additives used in the manufacturing of rubber stoppers, such as curing agents, plasticizers, and antioxidants, have the potential to leach into the drug product and may interact with **thimerosal**.^[7]

Q5: What are "extractables" and "leachables" in the context of rubber stoppers?

- Extractables are compounds that can be forced out of the container closure system under harsh laboratory conditions (e.g., using strong solvents, high temperatures).^[5]
- Leachables are compounds that migrate from the container closure system into the drug product under normal storage and use conditions.^{[5][8]} Leachables are a subset of extractables and are of greater concern for product safety and stability.

Q6: Does sterilization of containers affect their interaction with **thimerosal**?

Yes, sterilization methods can impact the properties of rubber and plastic materials, potentially altering their interaction with **thimerosal**. For instance, irradiation can affect the chemical and physical properties of polymers like polyethylene and polypropylene, which could lead to interactions with the packaged product. It is crucial to validate the chosen sterilization method to ensure it does not adversely affect the container's integrity or its compatibility with the **thimerosal**-containing product.

Troubleshooting Guides

Issue 1: Loss of Thimerosal Potency Over Time

Symptoms:

- Assay results show a decrease in **thimerosal** concentration below the specified limits during stability studies.

- Failure of preservative effectiveness testing (PET).

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Adsorption to Container/Closure	<p>1. Material Screening: Test the product with different types of rubber stoppers (e.g., butyl, bromobutyl, chlorobutyl) and plastic containers (e.g., polypropylene, cyclic olefin copolymer) to identify materials with lower adsorption profiles.</p> <p>2. Coated Stoppers: Consider using stoppers with a barrier coating (e.g., Teflon, FluroTec®) to minimize direct contact between the solution and the rubber.</p> <p>3. Surface Area to Volume Ratio: Evaluate if a high surface area to volume ratio in the container system is contributing to the loss. If possible, adjust the fill volume or container size.</p>
Degradation of Thimerosal	<p>1. pH Stability: Ensure the formulation pH is within the optimal range for thimerosal stability.</p> <p>2. Excipient Incompatibility: Review the formulation for excipients known to be incompatible with thimerosal, such as strong oxidizing agents, acids, bases, and certain chelating agents.[4]</p> <p>3. Oxygen Sensitivity: For products in plastic containers, assess the oxygen permeability of the plastic. Consider using containers with higher oxygen barrier properties or including an oxygen scavenger in the packaging system.</p>
Interaction with Leachables	<p>1. Extractables & Leachables Study: Conduct a thorough E&L study on the rubber stopper to identify and quantify any compounds migrating into the solution.[9]</p> <p>2. Formulation Impact on Leaching: Be aware that certain formulation components, like surfactants (e.g., polysorbates), can increase the leaching of substances from rubber stoppers.[8]</p>

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Symptoms:

- Unexpected peaks are observed during HPLC or GC analysis of the drug product.
- Changes in the physical appearance of the solution (e.g., discoloration, precipitation).

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Leachables from Rubber Stopper	1. Identify the Source: Analyze a blank solution stored under the same conditions to confirm the peaks are not from the formulation itself. 2. Characterize the Leachables: Use analytical techniques such as LC-MS and GC-MS to identify the chemical structure of the unknown peaks. Compare these to a library of known rubber additives. ^[9] 3. Change Stopper Formulation: Work with the stopper manufacturer to select a formulation with a lower potential for leaching the identified compounds.
Degradation Products of Thimerosal or Excipients	1. Forced Degradation Studies: Perform forced degradation studies on the drug product to identify potential degradation products and their corresponding chromatographic peaks. 2. Review Literature: Consult scientific literature for known degradation pathways of thimerosal and other formulation components under relevant stress conditions.

Quantitative Data Summary

The following tables summarize potential quantitative data that should be generated during experimental investigations.

Table 1: **Thimerosal** Adsorption by Different Container Materials

Container/Closure Material	Initial Thimerosal Conc. (µg/mL)	Thimerosal Conc. after [Time] at [Temp] (µg/mL)	% Loss
Glass Vial with Butyl Rubber Stopper	50.0	Experimental Data	Calculated
Glass Vial with Bromobutyl Rubber Stopper	50.0	Experimental Data	Calculated
Glass Vial with Coated Rubber Stopper	50.0	Experimental Data	Calculated
LDPE Plastic Bottle	50.0	Experimental Data	Calculated
Polypropylene Plastic Vial	50.0	Experimental Data	Calculated

Table 2: Common Leachables from Rubber Stoppers and their Potential Impact

Leachable Compound	Typical Source in Rubber	Potential Interaction with Thimerosal
2-mercaptobenzothiazole (MBT)	Accelerator	Potential for redox reactions
Thiurams	Accelerator	Can undergo thiol-disulfide exchange
Butylated hydroxytoluene (BHT)	Antioxidant	Generally stable, but monitor levels
Fatty acids (e.g., stearic acid)	Lubricant/Activator	May form complexes

Experimental Protocols

Protocol 1: Determination of Thimerosal Adsorption to Rubber Stoppers and Plastic Containers

Objective: To quantify the loss of **thimerosal** from solution due to adsorption by the container closure system.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **thimerosal** in the product formulation buffer at a known concentration (e.g., 50 µg/mL).
 - Select the different container/closure systems to be tested (e.g., glass vials with different rubber stoppers, various plastic containers).
 - Fill a statistically significant number of each container type with the **thimerosal** solution. Include a control group using an inert container material like glass with a non-reactive stopper.
- Incubation:
 - Store the samples under controlled conditions as per the stability testing protocol (e.g., 25°C/60% RH, 40°C/75% RH).[\[10\]](#)
- Sampling and Analysis:
 - At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot from each container.
 - Analyze the **thimerosal** concentration using a validated stability-indicating HPLC method. A reverse-phase HPLC method is often suitable.[\[6\]](#)
- Data Analysis:

- Calculate the percentage loss of **thimerosal** for each container type compared to the initial concentration and the control group.
- Summarize the data in a table for easy comparison (see Table 1).

Protocol 2: Extractables and Leachables (E&L) Study for Rubber Stoppers

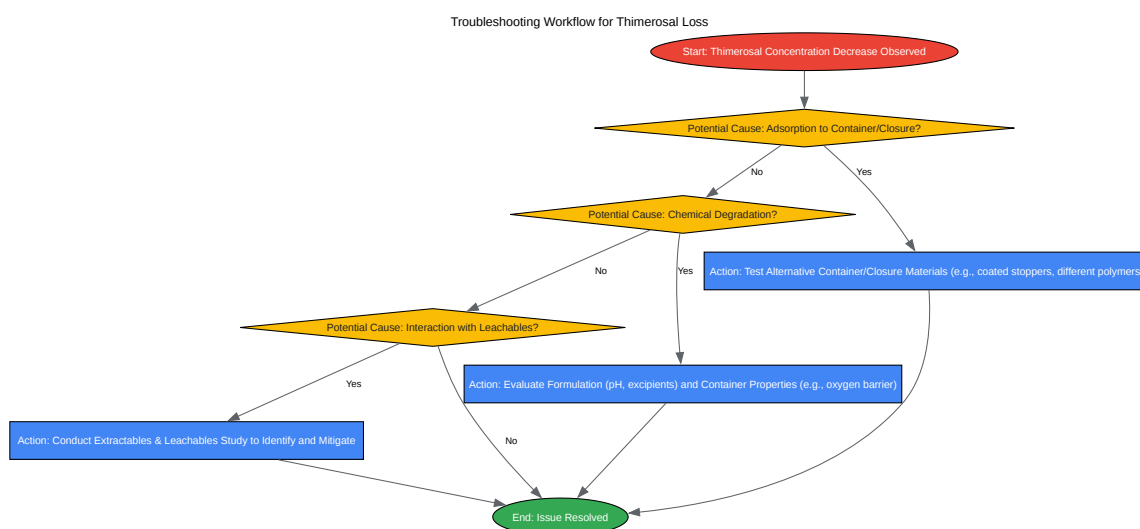
Objective: To identify and quantify compounds that may migrate from the rubber stopper into the drug product.

Methodology:

- Extraction Study (Extractables):
 - Select appropriate extraction solvents with varying polarities (e.g., water, isopropanol, hexane) to simulate a wide range of drug product formulations.
 - Perform extraction under exaggerated conditions (e.g., reflux, Soxhlet, or microwave-assisted extraction) to generate a comprehensive profile of potential leachables.[\[7\]](#)[\[9\]](#)
 - Analyze the extracts using a combination of analytical techniques, including:
 - GC-MS: for volatile and semi-volatile organic compounds.
 - LC-MS: for non-volatile organic compounds.
 - ICP-MS: for elemental impurities.
- Leachables Study:
 - Store the drug product in its final container closure system under the conditions of the stability study.
 - At specified time points, analyze the drug product for the presence of the target extractables identified in the extraction study.
 - Quantify any identified leachables.

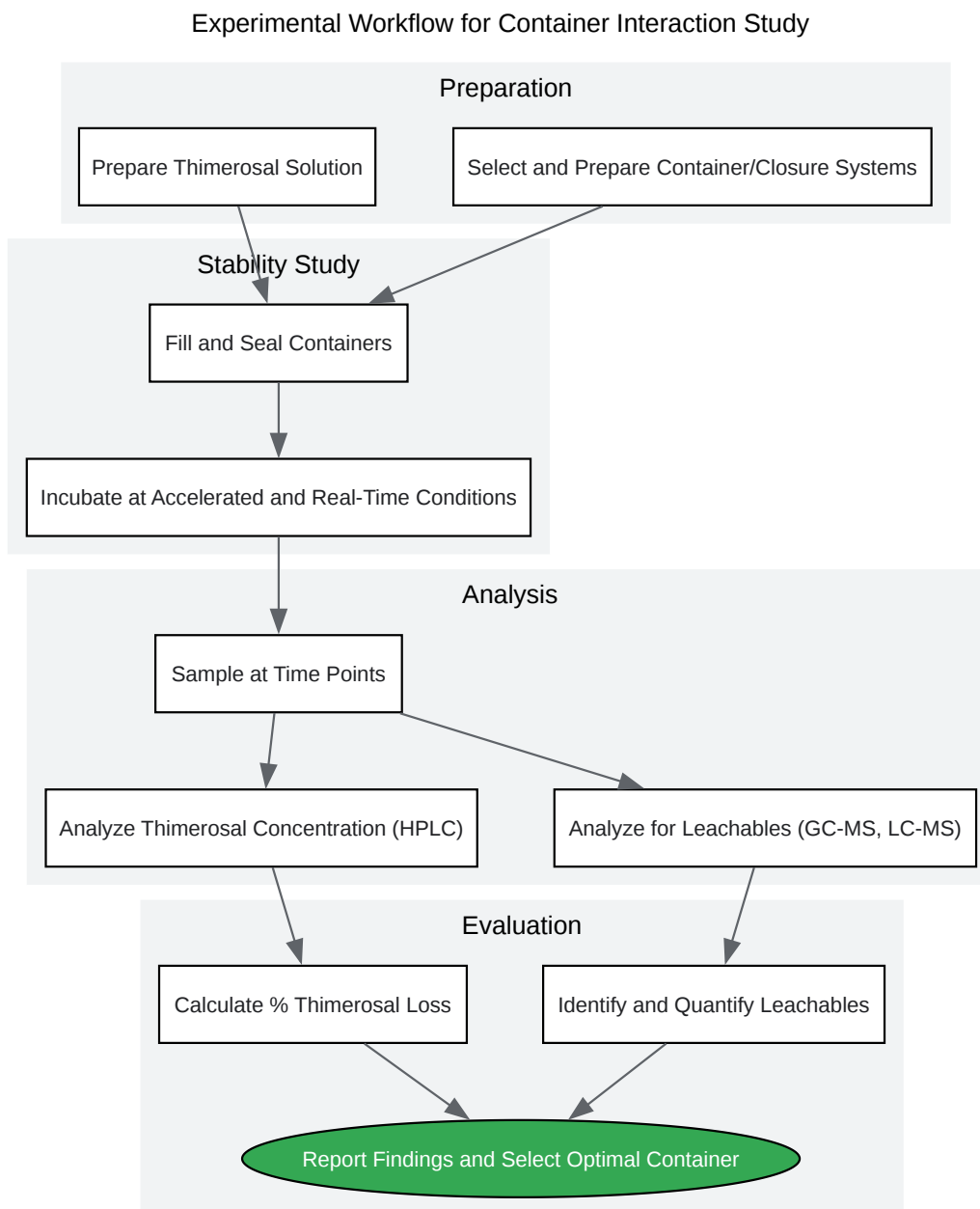
- Toxicological Assessment:
 - Conduct a toxicological risk assessment for any identified leachables to ensure patient safety.

Visualizations



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Caption: Troubleshooting workflow for decreased **thimerosal** concentration.



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